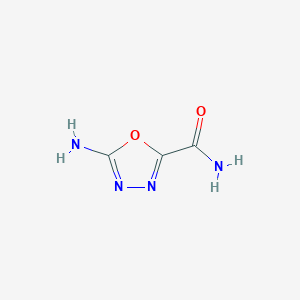
N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, commonly known as DMT, is a potent psychedelic drug that has been used for centuries in various traditional religious practices. DMT is a Schedule I controlled substance in the United States, meaning it is illegal to possess, manufacture, or distribute. Despite its legal status, DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects.
Mechanism of Action
DMT acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed that DMT's psychedelic effects are due to its ability to activate this receptor, leading to alterations in perception, mood, and thought processes. DMT also interacts with other neurotransmitter systems, including the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
DMT produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and thought processes. DMT has been shown to induce profound mystical experiences, including feelings of unity with the universe and encounters with spiritual entities.
Advantages and Limitations for Lab Experiments
The main advantage of studying DMT in the laboratory is its unique biochemical and physiological effects, which can provide valuable insights into the workings of the brain and consciousness. However, due to its illegal status, the synthesis and study of DMT are strictly regulated, making it difficult to conduct research in this area.
Future Directions
There are many potential future directions for research on DMT, including further investigation into its therapeutic applications, exploration of its effects on brain activity and consciousness, and development of new synthetic methods for its production. Additionally, the study of DMT may provide valuable insights into the nature of consciousness and the workings of the brain.
Synthesis Methods
DMT can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or the condensation of indole-3-acetaldehyde with N,N-dimethylformamide dimethyl acetal. However, due to its illegal status, the synthesis of DMT is strictly regulated and requires a specialized laboratory setting.
Scientific Research Applications
DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects. Studies have shown that DMT can induce profound alterations in consciousness, including mystical experiences and feelings of unity with the universe. DMT has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-25-17-6-5-14(10-18(17)26-2)7-8-21-20(24)16-12-27-13-19(23)22(16)11-15-4-3-9-28-15/h3-6,9-10,16H,7-8,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSCPWBKKAQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)







![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)